molecular formula C29H32N4O2 B12762828 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin CAS No. 109758-03-4

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin

Cat. No.: B12762828
CAS No.: 109758-03-4
M. Wt: 468.6 g/mol
InChI Key: CYOQNCUPFQQAHM-UHFFFAOYSA-N
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Description

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin is a complex organic compound that belongs to the class of hydantoins. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a diphenylmethyl group attached to a piperazine ring, which is further connected to a propyl chain and a phenylhydantoin moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Diphenylmethylpiperazine: The reaction begins with the alkylation of piperazine with diphenylmethyl chloride under basic conditions to form diphenylmethylpiperazine.

    Attachment of Propyl Chain: The diphenylmethylpiperazine is then reacted with 1-bromopropane in the presence of a base to introduce the propyl chain, resulting in 3-(4-(Diphenylmethyl)-1-piperazinyl)propane.

    Cyclization to Hydantoin: The final step involves the cyclization of the intermediate with phenylisocyanate to form the hydantoin ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace the diphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known anticonvulsants.

    Pharmacology: Research focuses on its interaction with various biological targets, including neurotransmitter receptors and ion channels.

    Biochemistry: The compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of neuronal excitability. It may also interact with ion channels, altering their function and affecting the flow of ions across cell membranes. These interactions result in changes in cellular signaling pathways, ultimately leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.

    Carbamazepine: Another anticonvulsant with a different core structure but similar therapeutic applications.

    Lamotrigine: A newer anticonvulsant with a distinct chemical structure but similar pharmacological effects.

Uniqueness

3-(3-(4-(Diphenylmethyl)-1-piperazinyl)propyl)-5-phenylhydantoin is unique due to its specific combination of a diphenylmethyl group, piperazine ring, and hydantoin moiety. This unique structure imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic use.

Properties

CAS No.

109758-03-4

Molecular Formula

C29H32N4O2

Molecular Weight

468.6 g/mol

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C29H32N4O2/c34-28-26(23-11-4-1-5-12-23)30-29(35)33(28)18-10-17-31-19-21-32(22-20-31)27(24-13-6-2-7-14-24)25-15-8-3-9-16-25/h1-9,11-16,26-27H,10,17-22H2,(H,30,35)

InChI Key

CYOQNCUPFQQAHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C(NC2=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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